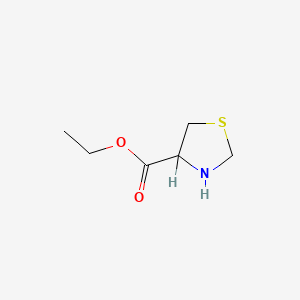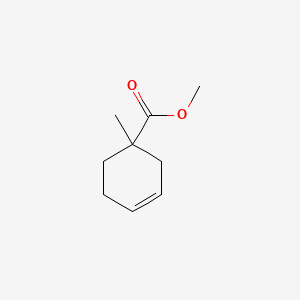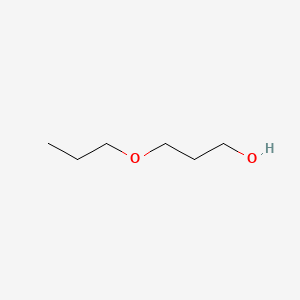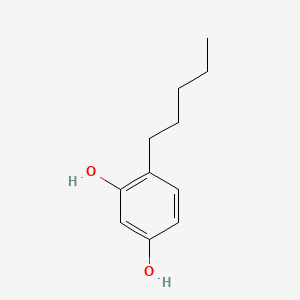![molecular formula C18H16N2O2 B1596577 1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol CAS No. 6410-20-4](/img/structure/B1596577.png)
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol is an organic compound with the molecular formula C18H16N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications .
Méthodes De Préparation
The synthesis of 1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol typically involves the diazotization of 2-amino-4-methylanisole followed by coupling with naphthalen-2-ol. The reaction conditions generally include acidic environments to facilitate the diazotization process. Industrial production methods often involve the use of ethanol, acetone, benzene, and gasoline as solvents to dissolve the reactants and control the reaction environment .
Analyse Des Réactions Chimiques
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mécanisme D'action
The mechanism by which 1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol exerts its effects involves the interaction of the azo group with various molecular targets. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include the formation of stable complexes with proteins and other macromolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Sudan III: Used for staining in biological applications.
Congo red: Employed in histology for staining amyloid proteins.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
6410-20-4 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
1-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-10-17(22-2)15(11-12)19-20-18-14-6-4-3-5-13(14)8-9-16(18)21/h3-11,21H,1-2H3 |
Clé InChI |
GWDHYAASZOWIJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O |
SMILES canonique |
CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide](/img/structure/B1596494.png)

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)











